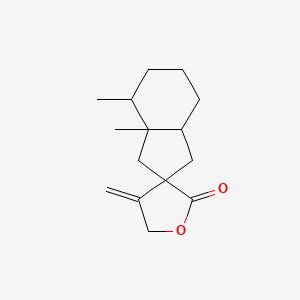
Bakkenolide A
Overview
Description
Fukinanolide is a natural product found in Petasites japonicus and Scandosorbus intermedia with data available.
Biological Activity
Bakkenolide A, a compound derived from the plant Petasites japonicus, has garnered attention for its potential biological activities. Research indicates that this compound exhibits various effects, particularly in the realms of neuroprotection, anti-inflammatory properties, and interactions with cellular signaling pathways. Below is a detailed exploration of its biological activity based on diverse sources.
Chemical Structure and Properties
This compound is a sesquiterpene lactone characterized by its unique structure, which contributes to its biological activities. The synthesis of this compound has been documented, demonstrating its accessibility for research purposes and potential therapeutic applications .
1. Neuroprotective Effects
This compound has shown promising neuroprotective effects in various studies. For instance, while Bakkenolide B was more extensively studied for its neuroprotective qualities, this compound's weaker activity in certain assays suggests it may still play a role in neuroprotection through different mechanisms.
- Mechanism of Action : Research indicates that this compound may influence apoptotic pathways in neurons. In studies involving oxygen-glucose deprivation (OGD), it was observed that compounds related to this compound could inhibit apoptosis by modulating the expression levels of Bcl-2 and Bax proteins, thus enhancing cell survival rates under stress conditions .
2. Anti-inflammatory Properties
This compound has been implicated in anti-inflammatory responses, particularly through its interactions with calcium signaling pathways. It has been noted that compounds from the Petasites japonicus plant, including this compound, can inhibit interleukin-2 production in T cells, which is crucial for inflammatory responses .
- Case Study : In a bioassay study focusing on the anti-inflammatory properties of Petasites japonicus, extracts containing Bakkenolides were shown to reduce inflammation markers in microglial cells, suggesting a potential role in treating neuroinflammatory conditions .
3. Antimicrobial Activity
Recent studies have identified this compound's potential as an antibacterial agent. It has been shown to inhibit bacterial neuraminidase (NA), an enzyme critical for bacterial virulence.
- Research Findings : The inhibitory activity of this compound against NA was quantified with an IC50 value indicating significant potency. Molecular docking simulations further elucidated its binding affinity to NA, suggesting a competitive inhibition mechanism .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAYHNZXBOVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19906-72-0 | |
| Record name | Bakkenolide A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















